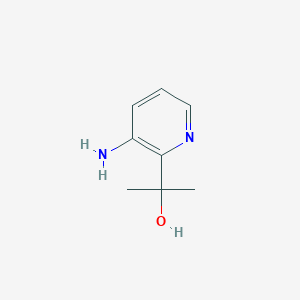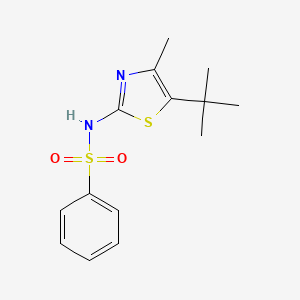
2-Chloro-3-(methylsulfinyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(methylsulfinyl)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a chlorine atom at the second position and a methylsulfinyl group at the third position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(methylsulfinyl)pyridine can be achieved through several methods. One common method involves the reaction of 2-chloropyridine with a methylsulfinylating agent under controlled conditions. The reaction typically requires a base, such as sodium hydride, and a solvent, such as dimethylformamide, to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-(methylsulfinyl)pyridine undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form 2-chloro-3-(methylthio)pyridine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom at the second position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Major Products Formed
Oxidation: 2-Chloro-3-(methylsulfonyl)pyridine.
Reduction: 2-Chloro-3-(methylthio)pyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-3-(methylsulfinyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe to investigate biological pathways involving sulfur-containing compounds.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for the synthesis of pharmaceutical agents.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-(methylsulfinyl)pyridine involves its interaction with molecular targets, such as enzymes and receptors. The presence of the chlorine atom and the methylsulfinyl group allows the compound to form specific interactions with these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3-(methylthio)pyridine: Similar structure but with a methylthio group instead of a methylsulfinyl group.
2-Chloro-3-(methylsulfonyl)pyridine: Similar structure but with a methylsulfonyl group instead of a methylsulfinyl group.
3-Chloro-2-(methylsulfinyl)pyridine: Similar structure but with the positions of the chlorine and methylsulfinyl groups swapped.
Uniqueness
2-Chloro-3-(methylsulfinyl)pyridine is unique due to the specific positioning of the chlorine atom and the methylsulfinyl group on the pyridine ring. This unique arrangement imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C6H6ClNOS |
|---|---|
Peso molecular |
175.64 g/mol |
Nombre IUPAC |
2-chloro-3-methylsulfinylpyridine |
InChI |
InChI=1S/C6H6ClNOS/c1-10(9)5-3-2-4-8-6(5)7/h2-4H,1H3 |
Clave InChI |
PNUQMIVKSMEBEY-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)C1=C(N=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methylbenzamide](/img/structure/B13979710.png)
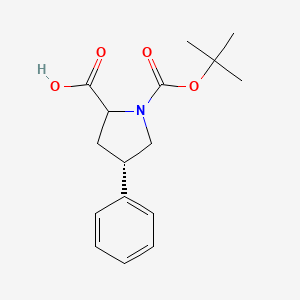
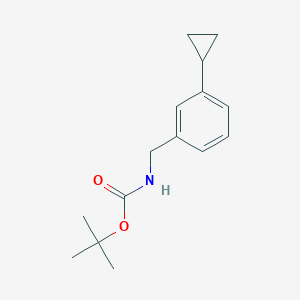
![N-{4-[(2,5-Dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}hexadecanamide](/img/structure/B13979724.png)
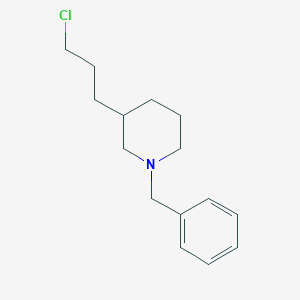
![tert-Butyl 3-((R)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)pyrrolidine-1-carboxylate](/img/structure/B13979731.png)
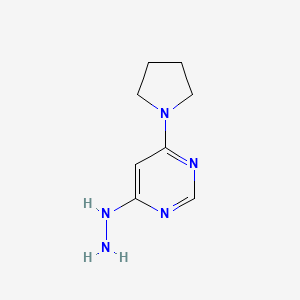



![[8-(Methylthio)-4-morpholin-4-yl-2-(3-thienyl)pyrido[3,2-d]pyrimidin-6-yl]methanol](/img/structure/B13979776.png)
